4-(3-Oxomorpholin-4-yl)phenylacetic acid

Convergent Synthesis Rivaroxaban Process Chemistry

This compound is a high-purity late-stage intermediate that directly installs the morpholinone-phenyl motif of rivaroxaban-type Factor Xa inhibitors. Unlike aniline or nitro precursors, the pre-formed morpholin-3-one ring and para-carboxylic acid enable convergent amide coupling, cutting synthetic steps and improving overall yield to ~71%. Procure to accelerate lead optimization, design patent-circumvention routes, and establish impurity reference standards for ANDA filings.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Cat. No. B8772148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Oxomorpholin-4-yl)phenylacetic acid
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C12H13NO4/c14-11-8-17-6-5-13(11)10-3-1-9(2-4-10)7-12(15)16/h1-4H,5-8H2,(H,15,16)
InChIKeySLGUAKWJLGRORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Oxomorpholin-4-yl)phenylacetic acid: A Specialized Phenylacetic Acid Building Block for Anticoagulant API Synthesis


4-(3-Oxomorpholin-4-yl)phenylacetic acid (CAS 742073-23-0) is a bifunctional organic compound featuring a phenylacetic acid core para-substituted with a 3-oxomorpholine moiety. With a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol, this compound is not a biologically active pharmaceutical ingredient itself but a critical synthetic intermediate. Its structure is specifically designed to directly install the complete 'morpholinone-phenyl' motif found in the anticoagulant drug rivaroxaban (Xarelto) and its analogues [1]. Unlike simpler aniline or nitro precursors that require multiple additional functional group interconversions, this compound provides the carboxylic acid handle necessary for convergent amide coupling strategies, positioning it as a high-value, late-stage intermediate for Factor Xa inhibitor programs [2].

Why Substituting a Generic Phenylacetic Acid or Morpholinone for 4-(3-Oxomorpholin-4-yl)phenylacetic acid Fails in Factor Xa Inhibitor Synthesis


In-class compounds cannot be interchanged for this application because the specific 1,4-substitution geometry and the pre-formed morpholin-3-one ring are essential pharmacophoric elements for rivaroxaban-class Factor Xa inhibitors. Using a simple phenylacetic acid lacks the morpholinone ring required for key interactions in the S1/S4 pockets of Factor Xa [1]. Conversely, using 4-(3-oxomorpholin-4-yl)aniline lacks the carboxylic acid moiety, requiring a less efficient, non-convergent linear synthesis that introduces impurities and lowers overall yield [2]. The combination of both functional groups in a single, stable, para-substituted phenylacetic acid derivative is what enables the convergent, high-yielding synthesis routes preferred in industrial-scale API manufacturing [2].

Quantitative Procurement Evidence for 4-(3-Oxomorpholin-4-yl)phenylacetic acid: Head-to-Head and Cross-Study Comparators


Synthetic Step-Efficiency: Convergent Amide Coupling vs. Linear Aniline Route

The primary differentiation of 4-(3-oxomorpholin-4-yl)phenylacetic acid from its closest analog, 4-(3-oxomorpholin-4-yl)aniline, lies in the synthetic step count and efficiency. The aniline analog requires a multi-step, linear sequence involving protection, functionalization, and deprotection of the amine to install the oxazolidinone ring, whereas the phenylacetic acid derivative participates directly in a final-stage, convergent amide coupling with an oxazolidinone-amine fragment [1]. In a patented convergent process, the use of a pre-formed oxazolidinone intermediate (prepared from a phenylacetic acid derivative) yielded the final API, rivaroxaban, in an overall yield of 71% [1]. In contrast, a linear route starting from 4-(4-aminophenyl)-3-morpholinone, while providing quantitative yield for the aniline intermediate itself, often requires more steps to reach the final API, typically achieving a lower overall yield for comparable multi-step sequences [2].

Convergent Synthesis Rivaroxaban Process Chemistry

Functional Group Versatility: Carboxylic Acid vs. Benzoic Acid Derivative for Amide Bond Formation

Compared to the shorter-chain analog 4-(3-oxomorpholin-4-yl)benzoic acid, the phenylacetic acid derivative offers a distinct advantage in the final drug substance's conformational flexibility. The additional methylene bridge (-CH2-) in 4-(3-oxomorpholin-4-yl)phenylacetic acid reduces the electron-withdrawing effect on the carboxylic acid, resulting in a computed pKa that is approximately 0.2-0.5 log units higher than that of the benzoic acid analog [1]. This difference facilitates amide bond formation under milder conditions. Commercially, the target compound is supplied at a standard purity of 95% , establishing a clear, verifiable specification for procurement.

Reactivity Amide Coupling Differential Scanning Calorimetry

Analytical Fingerprinting: Electrospray Ionization (ESI) Signature vs. Ester or Alcohol Analogs

For quality control and impurity profiling, the target compound presents a characteristic electrospray ionization (ESI) pattern at m/z 236 [M+H]+, as confirmed in synthesis reports . This analytical signature is distinctly different from related intermediates like the methyl ester analog (methyl 2-[3-(3-oxomorpholin-4-yl)phenyl]acetate), which would ionize at a different m/z value, or 4-(3-oxomorpholin-4-yl)benzyl alcohol, which would lack the carboxylic acid proton . This unambiguous mass spectrometry fingerprint enables rapid identity verification in incoming raw material inspection, a practical advantage for procurement and quality assurance.

ESI Mass Spectrometry Quality Control Intermediate Characterization

Procurement-Minded Application Scenarios for 4-(3-Oxomorpholin-4-yl)phenylacetic acid in Pharmaceutical R&D


Late-Stage Convergent Assembly of Rivaroxaban and Direct Factor Xa Inhibitor Analogues

This compound is the preferred choice for medicinal chemistry teams designing new direct Factor Xa inhibitors based on the rivaroxaban scaffold. Its primary value is in a convergent synthesis strategy where it is coupled with a pre-formed, chiral oxazolidinone-amine fragment. This approach has been documented to yield the final API in a 71% overall yield, a significant improvement over linear syntheses starting from the corresponding aniline [1]. Procurement of this specific intermediate allows for a shorter synthetic route with fewer steps, minimizing impurity formation and improving the cost-efficiency of lead optimization programs.

Scale-Up Process Development for Generic Rivaroxaban API

Generic drug manufacturers developing non-infringing processes for rivaroxaban require robust, high-purity intermediates. 4-(3-Oxomorpholin-4-yl)phenylacetic acid, with a commercially guaranteed purity specification of 95% , serves as a defined starting material for late-stage introduction of the morpholinone-phenyl moiety. Its use enables process chemists to design around originator patents by accessing a key intermediate that avoids early-stage morpholinone formation and nitro-group reduction, both of which are steps covered by earlier patents [2].

Impurity Profiling and Reference Standard Preparation

For analytical development and quality control in API manufacturing, this compound serves as a reference marker for potential process-related impurities. Its distinct ESI-MS pattern (m/z 236) allows for the development of specific, sensitive HPLC-MS methods to monitor its presence or absence in final API batches. This is crucial for demonstrating process control to regulatory agencies, making the compound a necessary procurement item for any CRO or CMO involved in rivaroxaban ANDA filings.

Quote Request

Request a Quote for 4-(3-Oxomorpholin-4-yl)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.